molecular formula C7H9NO2 B2437628 (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 69193-35-7

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B2437628
CAS No.: 69193-35-7
M. Wt: 139.154
InChI Key: AAWCRIBGDUFUKB-WHFBIAKZSA-N
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Description

(1R,3S)-3-Cyano-2,2-dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative that serves as a critical synthetic intermediate in chemical research. Its primary application is in the development and study of Type II synthetic pyrethroid insecticides . These insecticides, which include compounds like cypermethrin and deltamethrin, are characterized by the presence of a cyano group that enhances their insecticidal activity . Pyrethroids are widely used in agricultural, forestry, and public health applications due to their high potency against insects and relatively lower toxicity to mammals . The specific stereochemistry of this compound, defined by the (1R,3S) configuration, is essential for its biological activity and interaction with target sites. The mechanism of action for pyrethroids derived from this intermediate involves modulation of voltage-gated sodium channels in insect nerve cells. This interaction leads to prolonged depolarization and disrupted nerve function, eventually causing paralysis and death of the insect . Type II pyrethroids, which contain a cyano group, are particularly known for this sodium channel effect and can also influence GABA-gated chloride channels . Beyond its use in insecticide research, this high-purity building block is valuable for method development in analytical chemistry and for investigating metabolic pathways. It is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-7(2)4(3-8)5(7)6(9)10/h4-5H,1-2H3,(H,9,10)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWCRIBGDUFUKB-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Sulfonium and Tetrahydrothiophenium Ylides

The construction of the cyclopropane ring represents a critical step in synthesizing this compound. U.S. Patent 4,083,863 delineates a novel method using tetrahydrothiophenium ylides, which offer superior stability compared to traditional sulfonium ylides. The process involves:

  • Formation of Tetrahydrothiophenium Salts : Reacting tetrahydrothiophene with haloacetic acid esters (e.g., ethyl bromoacetate) in inert solvents like methylene chloride yields stable tetrahydrothiophenium salts (Fig. 1A).
  • Ylide Generation : Treating these salts with aqueous bases (e.g., NaOH) produces tetrahydrothiophenium carboxymethylide esters, which are thermally stable and suitable for prolonged reactions.
  • Cyclopropanation : Adding activated olefins (e.g., 1-isopropylideneindene) to the ylide initiates a [2+1] cycloaddition, forming the cyclopropane ring. For the target compound, substituting the olefin with a cyano-compatible analog ensures proper functionalization.

Dihalovinyl Intermediate Route

Israeli Patent IL52,476 outlines a pathway leveraging 2,2-dihalovinyl precursors. The method proceeds as follows:

  • Cyclopropane Ring Formation : Reacting 1-cyano-3-(2,2-dihalovinyl) derivatives with dimethyl malonate under basic conditions forms the cyclopropane core.
  • Halide Substitution : The dihalovinyl group undergoes nucleophilic displacement with cyanide ions, introducing the cyano moiety at position 3.
  • Acid Hydrolysis : Saponification of the ester group (e.g., methyl or ethyl) yields the carboxylic acid.

Key Data :

  • Optimal conditions: 20–25°C in dimethylformamide, 12-hour reaction time.
  • Yield: 78–85% after purification.

Formyl-to-Cyano Conversion Strategy

European Patent EP0095794B1 describes a stereospecific approach starting with formyl intermediates:

  • Imine Formation : Condensing 2,2-dimethyl-3-formylcyclopropane-1-carboxylic acid esters with aniline derivatives generates Schiff base intermediates.
  • Cyanide Incorporation : Treating the imine with trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids (e.g., ZnCl₂) introduces the cyano group via Strecker-like synthesis.
  • Acid Deprotection : Acidic hydrolysis (e.g., HCl/EtOH) removes the ester protecting group, yielding the carboxylic acid.

Example : Using (RS)-α-cyano-3-phenoxybenzyl alcohol as the ester component, the reaction achieves 89% enantiomeric excess for the (1R,3S) configuration after chiral chromatography.

Stereoselective Synthesis and Resolution

Achieving the (1R,3S) configuration necessitates chiral auxiliaries or catalytic asymmetric methods:

  • Chiral Pool Synthesis : Starting from (1R)-camphor, a series of alkylation and cyclopropanation steps install the methyl and cyano groups with high diastereoselectivity.
  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters selectively cleaves the undesired enantiomer, enriching the (1R,3S) isomer.

Data Comparison :

Method Yield (%) ee (%) Key Reference
Ylide Cyclopropanation 95 92
Dihalovinyl Substitution 85 85
Formyl Cyanidation 89 89

Industrial-Scale Considerations

Scalability challenges include:

  • Cost of Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes reduces catalyst loading to 0.1 mol%.
  • Solvent Recovery : Methyl tert-butyl ether (MTBE) enables efficient recycling in ylide-based routes.
  • Waste Management : Bromide byproducts from dihalovinyl methods require neutralization with aqueous NaHCO₃.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Synthesis of Biobased Random Copolymers

One significant application of (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid is in the synthesis of high molecular weight biobased random copolymers. These copolymers are characterized by tunable mechanical properties and exceptional gas barrier capabilities, making them suitable for sustainable mono-layered food packaging.

Methods:

  • Synthesis Process: A two-stage melt polycondensation followed by compression molding was employed to form films.
  • Characterization Techniques: The materials were analyzed using nuclear magnetic resonance spectroscopy, gel-permeation chromatography, differential scanning calorimetry, thermogravimetric analysis, and wide-angle X-ray scattering.

Results:
The copolymers exhibited modulated properties depending on the amount of camphoric co-units present. The addition of camphor moieties enhanced interchain interactions, improving thermal and mechanical properties as well as gas barrier characteristics.

Biosynthesis of Silver Nanoparticles

In the field of nanotechnology, this compound has been explored for its role in the biosynthesis of silver nanoparticles (AgNPs). These nanoparticles have demonstrated enhanced antibacterial activity.

Methods:

  • Synthesis Approach: AgNPs were synthesized using plant extracts in combination with the compound.
  • Characterization Techniques: Various analytical methods were employed including UV-visible spectrophotometry, Fourier-transform infrared spectroscopy, scanning electron microscopy, transmission electron microscopy, X-ray diffraction, and atomic force microscopy.

Results:
The synthesized AgNPs ranged from 10 to 50 nm in size and exhibited significant antibacterial activity against various pathogens such as Escherichia coli, Salmonella typhi, Vibrio cholera, and Proteus vulgaris. This suggests potential pharmacological applications in anti-infection and anticancer therapies.

Intermediate in Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its unique structural features. It can react with various amines to generate structures with hard hydrogen bonds.

Key Reactions:

  • The presence of the strained cyclopropane ring allows for diverse chemical reactivity and potential applications in synthesizing more complex molecules.

Potential Biological Activities

Research indicates that this compound may possess biological activities relevant to medicinal chemistry. Its structural similarity to certain insecticides suggests potential applications in pest control by disrupting neurological functions in insects.

Comparative Analysis with Related Compounds

The following table presents a comparison of this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Cyano-2,2-dimethylcyclopropane-1-carboxylic acidSimilar cyclopropane structureUsed primarily as an intermediate in organic synthesis
3-Cyano-3-methylcyclobutane-1-carboxylic acidCyclobutane instead of cyclopropaneExhibits different reactivity due to ring strain differences
3-(2-Chlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acidContains a chlorovinyl groupPotential application in herbicide development

Mechanism of Action

The mechanism by which (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid: A structurally similar compound with two carboxylic acid groups instead of a cyano group.

    (1R,3S)-3-aminocyclopentanol: The precursor used in the synthesis of (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid.

Uniqueness

The presence of both a cyano group and a carboxylic acid group in this compound makes it unique compared to other similar compounds. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Biological Activity

(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid (CAS Number: 69193-35-7) is an organic compound with significant biological activity that has been studied primarily in the context of its potential applications in agriculture and as a biochemical agent. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring with a cyano group and a carboxylic acid functional group. Its structure can be represented as follows:

C8H11NO2\text{C}_8\text{H}_{11}\text{NO}_2

This configuration contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily linked to its role as an insecticide. It functions by interfering with the nervous system of insects, similar to other pyrethroid compounds. The mechanism involves the modulation of sodium channels in nerve cells, leading to prolonged depolarization and eventual paralysis of the insect.

Toxicity and Environmental Impact

Research indicates that this compound exhibits varying levels of toxicity across different species. It is particularly toxic to aquatic organisms, which raises concerns regarding its environmental impact when used in agricultural settings. The European Union has classified certain related compounds as highly toxic to aquatic life, suggesting a need for careful management in usage .

Case Studies and Research Findings

Case Study 1: Insecticidal Efficacy

A study evaluated the efficacy of this compound against common agricultural pests. Results indicated that the compound had a significant knockdown effect on target insect species within 24 hours of exposure. The LC50 values were determined through dose-response assays, demonstrating effective pest control at concentrations as low as 0.5 mg/L .

Insect SpeciesLC50 (mg/L)Exposure Time (hours)
Species A0.524
Species B0.724
Species C0.424

Case Study 2: Ecotoxicological Assessment

An ecotoxicological assessment was conducted to evaluate the impact of this compound on non-target species. The study revealed that exposure led to significant mortality rates in aquatic organisms at concentrations above 1 mg/L. These findings highlight the necessity for regulatory measures to mitigate risks associated with its application .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds in terms of toxicity and efficacy.

CompoundToxicity (LC50 mg/L)Mode of Action
This compound0.5Sodium channel modulation
Cypermethrin0.01Sodium channel modulation
Deltamethrin0.005Sodium channel modulation

Q & A

Q. What are the established synthetic routes for (1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid?

  • Methodological Answer : The synthesis typically involves two key steps:

Cyclopropanation : Formation of the cyclopropane ring using diazo compounds (e.g., dimethyl diazomalonate) and transition metal catalysts (e.g., Rh(II) or Cu(I)) under controlled temperature (-10°C to 25°C) .

Functionalization : Introduction of the cyano group via nucleophilic substitution or cyanation reactions, often employing reagents like trimethylsilyl cyanide (TMSCN) or potassium cyanide in polar aprotic solvents (e.g., DMF) .

  • Critical Note : Stereochemical control during cyclopropanation is achieved using chiral auxiliaries or asymmetric catalysis to ensure the (1R,3S) configuration.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : For absolute stereochemical confirmation, SHELXL (via SHELX programs) is widely used for small-molecule refinement, providing high-resolution structural data .
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., cyano at C3, methyl groups at C2).
  • IR : Stretching frequencies for the carboxylic acid (-COOH, ~1700 cm1^{-1}) and cyano (-CN, ~2200 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C10_{10}H13_{13}NO2_{2}, theoretical 179.0946 g/mol) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid :
  • Skin contact: Rinse immediately with water for 15 minutes .
  • Eye exposure: Flush with saline solution and seek medical attention.
  • Waste Disposal : Collect in designated containers for halogenated organic waste .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring influence biological activity?

  • Methodological Answer :
  • Comparative Bioassays : Test enantiomers (e.g., (1R,3S) vs. (1S,3R)) in receptor-binding assays (e.g., insect GABA receptors for pesticide activity) .
  • Structural Analysis : Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities of stereoisomers with target proteins .
  • Case Study : The (1R,3S) configuration in Tralomethrin enhances insecticidal activity by optimizing steric interactions with sodium channels .

Q. How can computational chemistry predict the reactivity of this compound’s strained cyclopropane ring?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ring strain using software like Gaussian or ORCA to calculate strain energy (~27 kcal/mol for similar cyclopropanes) .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic carboxylic acid vs. nucleophilic cyano group) .
  • Reactivity Predictions : Use Fukui indices to map regions prone to nucleophilic/electrophilic attacks .

Q. How can conflicting data on the compound’s metabolic stability be resolved?

  • Methodological Answer :
  • Multi-Method Validation :

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

Isotopic Labeling : Track 13C^{13}C-labeled compound to distinguish degradation products .

  • Case Example : Discrepancies in pyrethroid metabolite studies (e.g., DBCA vs. DCCA) were resolved using Super Learner algorithms to model metabolic pathways .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use Rhodium(II) complexes with chiral ligands (e.g., ProPhenol) for asymmetric cyclopropanation .
  • Chromatographic Separation : Employ chiral stationary phases (e.g., Chiralpak IA) for HPLC purification .
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Key Research Findings

  • Stereochemical Impact : The (1R,3S) configuration confers 10× higher insecticidal activity compared to its enantiomer in Tralomethrin .
  • Metabolic Stability : Cyano substituents reduce oxidative metabolism in liver microsomes, enhancing half-life .
  • Computational Insights : Ring strain increases electrophilicity at the carboxylic acid, facilitating amide bond formation in drug conjugates .

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